molecular formula C12H13NO3S B14564251 (Methanesulfinyl)methyl (1H-indol-3-yl)acetate CAS No. 61699-17-0

(Methanesulfinyl)methyl (1H-indol-3-yl)acetate

Cat. No.: B14564251
CAS No.: 61699-17-0
M. Wt: 251.30 g/mol
InChI Key: VBZUPERIKVCHMH-UHFFFAOYSA-N
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Description

(Methanesulfinyl)methyl (1H-indol-3-yl)acetate is a compound that combines the structural features of methanesulfinyl and indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methanesulfinyl)methyl (1H-indol-3-yl)acetate typically involves the reaction of indole derivatives with methanesulfinyl-containing reagents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification methods are crucial in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

(Methanesulfinyl)methyl (1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfinyl group yields methanesulfonyl derivatives, while reduction yields methyl derivatives .

Scientific Research Applications

(Methanesulfinyl)methyl (1H-indol-3-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Methanesulfinyl)methyl (1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, enzymes, and proteins, leading to various biological effects. The methanesulfinyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Methanesulfinyl)methyl (1H-indol-3-yl)acetate is unique due to the presence of both methanesulfinyl and indole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

61699-17-0

Molecular Formula

C12H13NO3S

Molecular Weight

251.30 g/mol

IUPAC Name

methylsulfinylmethyl 2-(1H-indol-3-yl)acetate

InChI

InChI=1S/C12H13NO3S/c1-17(15)8-16-12(14)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6,8H2,1H3

InChI Key

VBZUPERIKVCHMH-UHFFFAOYSA-N

Canonical SMILES

CS(=O)COC(=O)CC1=CNC2=CC=CC=C21

Origin of Product

United States

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